

An In-Depth Technical Guide to (Triphenylphosphine)methylgold(I): Synthesis, Structure, and Applications

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Compound of Interest

Compound Name: *Methyl(triphenylphosphine)gold(I)*

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This guide provides a comprehensive technical overview of (triphenylphosphine)methylgold(I), an organogold(I) complex that serves as a valuable reagent in organic synthesis and holds potential in the field of medicinal chemistry. We will delve into its fundamental structure, detail a robust synthetic protocol, and explore its reactivity and applications, grounding the discussion in established scientific principles and field-proven insights.

Core Molecular Profile: Formula and Structure

(Triphenylphosphine)methylgold(I) is a colorless, crystalline solid at room temperature.^{[1][2]} Its core identity is defined by its chemical formula and the specific spatial arrangement of its constituent atoms.

Property	Value	Source(s)
Chemical Formula	$C_{19}H_{18}AuP$	[2] [3]
Linear Formula	$(C_6H_5)_3P-AuCH_3$	[1]
Molecular Weight	~474.3 g/mol	[1]
CAS Number	23108-72-7	[1] [3]
Appearance	White powder or crystals	[1] [2]
Melting Point	150-158 °C (with decomposition)	[1]
Solubility	Insoluble in water	[1]

Molecular Geometry

The structure of (triphenylphosphine)methylgold(I) is a direct reflection of the electronic configuration of its central gold(I) atom. Gold(I) possesses a filled d^{10} electronic configuration, which energetically favors a linear, two-coordinate geometry to minimize ligand-ligand repulsion.[\[4\]](#) This results in the methyl-carbon, the gold atom, and the phosphorus atom aligning in a nearly straight line.

The bulky triphenylphosphine ligand plays a significant role in the complex's properties. Its three phenyl rings are arranged in a propeller-like fashion, creating substantial steric hindrance.[\[5\]](#)[\[6\]](#) The steric demand of the triphenylphosphine ligand, quantified by a Tolman cone angle of 145°, influences the complex's reactivity and stability by protecting the gold center from unwanted side reactions.[\[4\]](#)[\[5\]](#)

Caption: 2D structure of (Triphenylphosphine)methylgold(I).

Structural Parameters

X-ray crystallographic studies of (triphenylphosphine)methylgold(I) and related complexes provide precise data on its bonding. These quantitative measures are critical for computational modeling and for understanding the nature of the gold-ligand interactions.

Bond	Typical Length (Å)	Description	Source(s)
Au—P	2.28 – 2.31	Reflects a strong covalent bond between the soft gold(I) center and the soft phosphorus donor.	[4]
Au—C	2.05 – 2.12	A standard gold-carbon single bond length, indicative of a stable organometallic interaction.	[4]

Synthesis and Characterization

The synthesis of (triphenylphosphine)methylgold(I) is most reliably achieved through the transmetalation of its chloride precursor, (triphenylphosphine)gold(I) chloride, with a suitable methylating organometallic reagent.[\[7\]](#) This method is a cornerstone of organogold chemistry.

Synthetic Workflow

The overall process involves the displacement of the chloride ligand on the gold(I) center by a methyl group from an organolithium or Grignard reagent. The choice of methylating agent is critical; methylolithium is often preferred for its high reactivity and clean reaction profile.

Caption: General workflow for the synthesis of $(\text{Ph}_3\text{P})\text{AuCH}_3$.

Experimental Protocol: Synthesis from $(\text{Ph}_3\text{P})\text{AuCl}$

This protocol describes a self-validating system where successful synthesis is confirmed by the spectroscopic methods outlined in the subsequent section.

Materials:

- (Triphenylphosphine)gold(I) chloride, $(\text{Ph}_3\text{P})\text{AuCl}$

- Methylolithium (MeLi) solution in diethyl ether (e.g., 1.6 M)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Schlenk flask and standard inert atmosphere glassware
- Argon or Nitrogen gas supply

Methodology:

- **Inert Atmosphere Setup:** Assemble a Schlenk flask equipped with a magnetic stir bar and a rubber septum. Flame-dry the glassware under vacuum and backfill with an inert gas (Argon). This step is critical as organolithium reagents are pyrophoric and react readily with atmospheric oxygen and moisture.
- **Precursor Dissolution:** Suspend (triphenylphosphine)gold(I) chloride (1.0 eq) in anhydrous diethyl ether under the inert atmosphere. The suspension should be stirred to ensure it is well-dispersed.
- **Cooling:** Cool the suspension to -78 °C using a dry ice/acetone bath. Low-temperature addition helps to control the exothermicity of the reaction and prevent the formation of undesired byproducts.
- **Reagent Addition:** Slowly add a stoichiometric amount of methylolithium solution (1.0 eq) dropwise to the cold, stirring suspension. The success of the transmetalation relies on the nucleophilic attack of the methyl carbanion on the electrophilic gold center.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The gradual warming ensures the reaction proceeds to completion. The mixture should become a clear, colorless solution as the solid precursor is converted to the soluble product.

- **Quenching:** Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step neutralizes any unreacted methylolithium, converting it to methane gas and lithium salts, which are easily removed.
- **Extraction and Drying:** Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., diethyl ether/hexane) to obtain pure, crystalline (triphenylphosphine)methylgold(I).

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

Technique	Expected Result	Rationale
¹ H NMR	~7.2-7.6 ppm (multiplet, 15H); ~0.8-1.2 ppm (doublet, 3H, $J_{PH} \approx 8$ Hz)	The aromatic protons of the triphenylphosphine ligand appear in their characteristic region. The methyl protons appear as a distinct upfield signal, split into a doublet by coupling to the phosphorus-31 nucleus.
³¹ P NMR	~30-35 ppm (singlet)	A single resonance confirms the presence of one phosphorus environment. The chemical shift is characteristic of triphenylphosphine coordinated to a metal center. [8]
¹³ C NMR	~128-135 ppm (multiple signals); ~ -5 to 5 ppm (doublet)	Aromatic carbons appear in the downfield region. The methyl carbon signal is significantly upfield and shows coupling to the phosphorus nucleus.

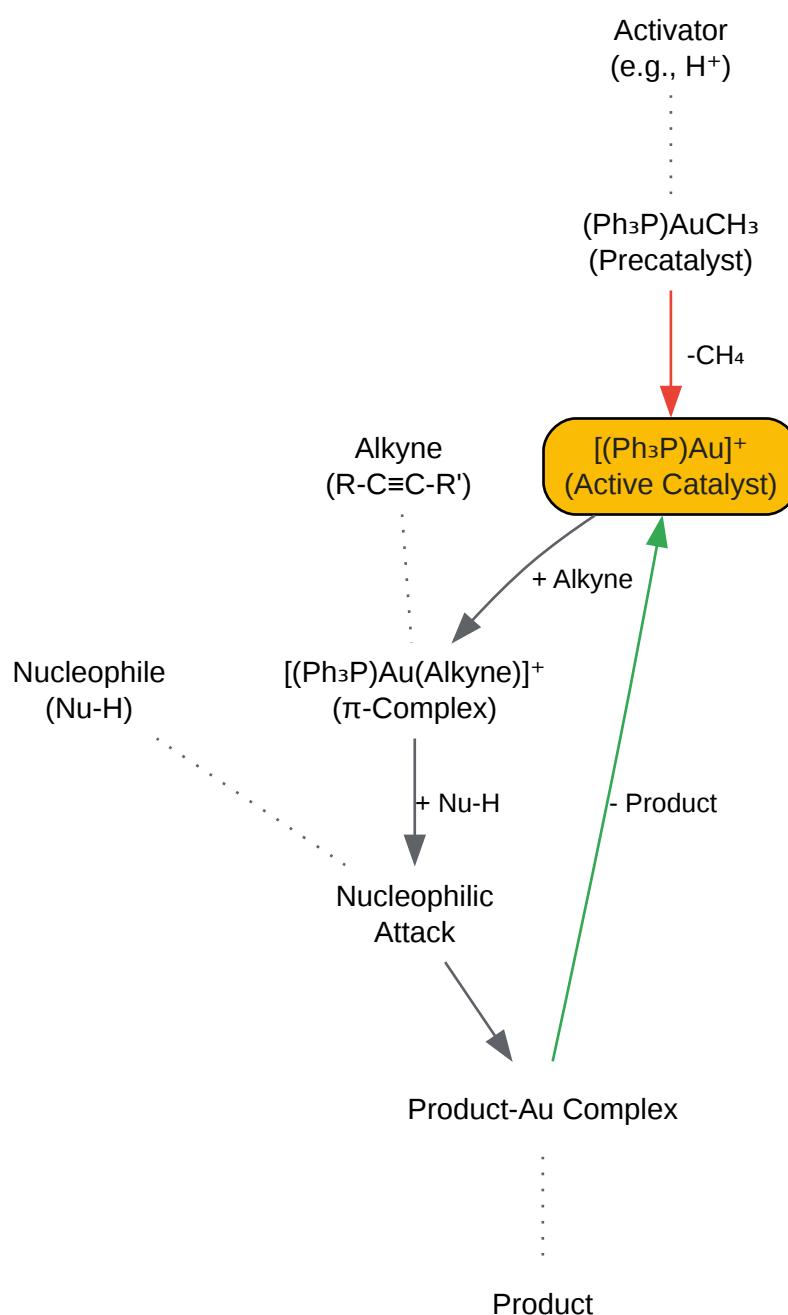
Reactivity and Catalytic Applications

(Triphenylphosphine)methylgold(I) is not only a stable, isolable compound but also a precursor to catalytically active species and other organogold complexes.[4]

Its primary utility in catalysis stems from its ability to serve as a precatalyst for generating a cationic gold(I) species, $[(\text{Ph}_3\text{P})\text{Au}]^+$. This is typically achieved *in situ* by abstracting the methyl group with a strong acid or other electrophile. The resulting coordinatively unsaturated gold cation is a powerful π -acid, capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[9][10]

Key Catalytic Reactions:

- Hydroamination of Alkynes: It serves as a highly efficient catalyst for the addition of amines across the carbon-carbon triple bond of alkynes.[4][9]
- Hydroarylation of Alkenes: The complex can catalyze the addition of electron-rich aromatic rings (like indoles) to alkenes.[9]
- Addition of Water to Alkynes: It facilitates the hydration of alkynes to form ketones, a fundamental transformation in organic synthesis.[9]



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Caption: Generalized catalytic cycle involving a gold(I) species.

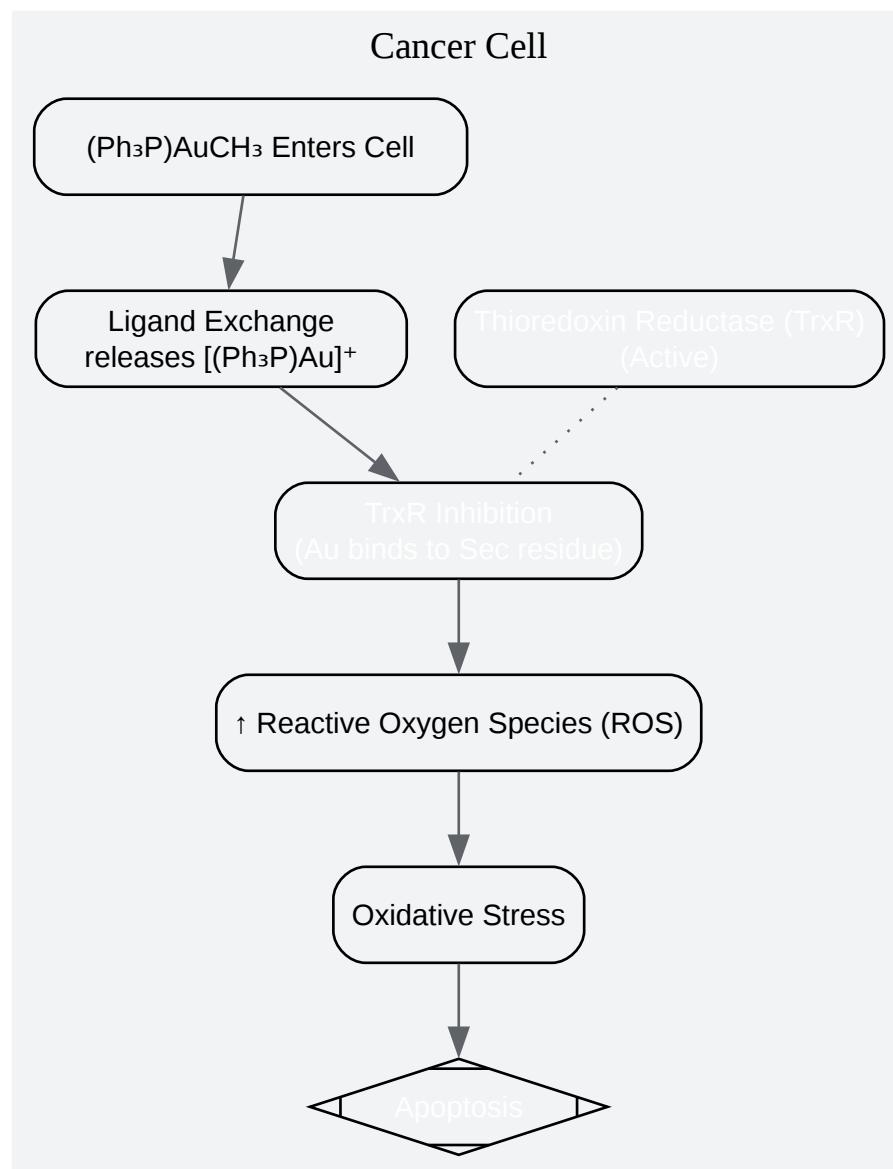
Relevance in Medicinal Chemistry and Drug Development

The exploration of gold complexes as therapeutic agents has a long history, with gold(I) compounds being clinically used to treat rheumatoid arthritis.[11][12] More recently, their potential as anticancer agents has garnered significant attention, driven by mechanisms of action distinct from traditional platinum-based drugs.[13][14]

Mechanism of Action: Targeting Thioredoxin Reductase

Unlike cisplatin, which primarily targets nuclear DNA, gold(I) phosphine complexes are known to preferentially target thiol- and selenol-containing proteins.[11][13] The primary molecular target for many anticancer gold(I) complexes is the enzyme thioredoxin reductase (TrxR).[13][14]

TrxR is a critical enzyme in maintaining the redox balance within cells. Its inhibition by gold(I) complexes leads to a buildup of reactive oxygen species (ROS), inducing overwhelming oxidative stress and triggering apoptosis (programmed cell death).[13] The high affinity of the soft gold(I) center for the soft selenium atom in the active site of TrxR is a key driver of this interaction.[15] While (triphenylphosphine)methylgold(I) itself is being investigated, its class of compounds shows this distinct and promising mode of action.[4]



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Caption: Proposed mechanism of action for gold(I) phosphine complexes.

Conclusion

(Triphenylphosphine)methylgold(I) is a foundational organogold(I) complex with a well-defined linear structure and robust synthetic accessibility. Its utility extends from being a reliable precatalyst in a range of organic transformations to serving as a model compound for a class of potential therapeutics targeting cellular redox systems. For researchers in both synthetic and

medicinal chemistry, a thorough understanding of this compound's properties and reactivity provides a powerful tool for innovation.

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